molecular formula C14H9Br2N3 B12951424 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide

Cat. No.: B12951424
M. Wt: 379.05 g/mol
InChI Key: RSXPMDPZZCVTFD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromophenyl group and a carbonitrile group attached to the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide typically involves the condensation of 4-bromobenzaldehyde with 2-aminopyridine, followed by cyclization and nitrile formation. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete cyclization and nitrile formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure. These derivatives can exhibit unique chemical and physical properties, making them valuable for different applications .

Scientific Research Applications

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide include:

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Methylphenyl)imidazo[1,2-a]pyridine

Uniqueness

What sets this compound apart from these similar compounds is the presence of the bromine atom and the carbonitrile group. These functional groups confer unique chemical reactivity and biological activity to the compound, making it a valuable scaffold for drug development and material science .

Properties

Molecular Formula

C14H9Br2N3

Molecular Weight

379.05 g/mol

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile;hydrobromide

InChI

InChI=1S/C14H8BrN3.BrH/c15-12-4-2-11(3-5-12)13-9-18-8-10(7-16)1-6-14(18)17-13;/h1-6,8-9H;1H

InChI Key

RSXPMDPZZCVTFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C#N)Br.Br

Origin of Product

United States

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